1-(6-(Methylsulfonamido)-3-methoxy-2,4-dimethylphenyl)-3-methoxynaphthalen-2-ol is a complex organic compound notable for its potential applications in medicinal chemistry and material science. It belongs to a class of compounds that may exhibit biological activity due to their structural features, which include aromatic rings and functional groups such as methoxy and sulfonamide.
Source: The compound is available from various chemical suppliers, indicating its relevance in research and industrial applications. Its CAS number is 1832514-16-5, and it has been cataloged under several synonyms, reflecting its diverse chemical properties and potential uses .
Classification: This compound can be classified as an organic sulfonamide derivative with naphthalene and phenolic structures. Its molecular formula is , which informs its classification within organic chemistry.
The synthesis of 1-(6-(Methylsulfonamido)-3-methoxy-2,4-dimethylphenyl)-3-methoxynaphthalen-2-ol typically involves multi-step synthetic pathways that include the formation of the naphthalene core followed by the introduction of the methylsulfonamide group and methoxy substituents.
Methods:
Technical details regarding specific reagents, catalysts, and reaction conditions are essential for replicating this synthesis in a laboratory setting.
The molecular structure of 1-(6-(Methylsulfonamido)-3-methoxy-2,4-dimethylphenyl)-3-methoxynaphthalen-2-ol reveals a complex arrangement of atoms that contributes to its chemical behavior.
Structure Data:
COc1ccc2c(c1)c(c(cc2)O)c1c(cc(c(c1C)OC)C)NS(=O)(=O)CThis notation provides insight into the connectivity of atoms within the molecule, highlighting functional groups that may play critical roles in its reactivity and biological activity.
The compound is expected to participate in various chemical reactions due to the presence of reactive functional groups such as the sulfonamide and hydroxyl groups.
Reactions:
Technical details regarding reaction conditions (temperature, solvents, catalysts) are necessary for optimizing these reactions.
Process Data:
Further research would be necessary to elucidate specific interactions within biological systems.
Understanding the physical and chemical properties of 1-(6-(Methylsulfonamido)-3-methoxy-2,4-dimethylphenyl)-3-methoxynaphthalen-2-ol is essential for its application in scientific research.
Physical Properties:
Chemical Properties:
Relevant data from experimental analyses would provide insight into these properties.
1-(6-(Methylsulfonamido)-3-methoxy-2,4-dimethylphenyl)-3-methoxynaphthalen-2-ol has potential applications in several scientific fields:
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: